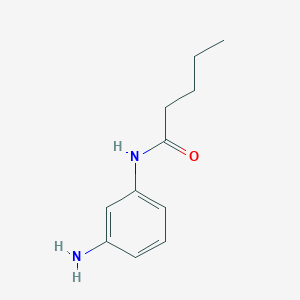

N-(3-aminophenyl)pentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQZTBGYODQUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408685 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59683-84-0 | |

| Record name | N-(3-aminophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(3-aminophenyl)pentanamide" chemical properties and structure

An In-Depth Technical Guide to N-(3-aminophenyl)pentanamide: Chemical Properties, Structure, and Potential Applications

Introduction

This compound is an organic compound belonging to the class of N-acyl-m-phenylenediamines. This family of molecules, characterized by an acylated amino group on a phenylenediamine scaffold, has garnered increasing interest in the fields of medicinal chemistry and materials science. The presence of both a reactive primary amine and a secondary amide functional group on an aromatic ring imparts a unique combination of chemical properties and potential for further functionalization. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

This compound is structurally defined by a pentanamide group attached to one of the amino groups of m-phenylenediamine. This arrangement results in a molecule with distinct regions of hydrophobicity (the pentyl chain) and hydrophilicity (the amino and amide groups), contributing to its overall physicochemical properties.

Chemical Structure

The chemical structure of this compound is illustrated below:

Caption: Proposed workflow for the synthesis of this compound via acylation.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of pentanoyl chloride (0.95 equivalents) in the same solvent to the cooled solution of m-phenylenediamine via the dropping funnel over a period of 30-60 minutes. The sub-stoichiometric amount of the acylating agent is used to minimize di-acylation.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Synthesis via Reduction of N-(3-nitrophenyl)pentanamide

This two-step approach first involves the acylation of 3-nitroaniline with pentanoyl chloride to yield N-(3-nitrophenyl)pentanamide. The nitro group is then reduced to a primary amine. This method often provides a cleaner product with higher yields of the desired mono-amine.

Step 1: Acylation of 3-Nitroaniline

This step is a standard amidation reaction.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Experimental Protocol (Proposed):

-

Preparation of N-(3-nitrophenyl)pentanamide: React 3-nitroaniline with pentanoyl chloride in the presence of a base like pyridine or triethylamine in a solvent such as DCM. Purify the resulting N-(3-nitrophenyl)pentanamide.

-

Catalytic Hydrogenation:

-

In a hydrogenation vessel, dissolve N-(3-nitrophenyl)pentanamide (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the reaction mixture at room temperature until the hydrogen uptake ceases.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. [1]

-

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

-

Aromatic Protons: The protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern.

-

Amide N-H Proton: A broad singlet is expected for the amide proton, typically in the range of δ 8.0-9.5 ppm.

-

Amine N-H Protons: A broad singlet for the two amine protons is expected around δ 3.5-4.5 ppm. This signal will disappear upon the addition of D2O.

-

Alkyl Chain Protons: The protons of the pentyl group will appear in the upfield region (δ 0.9-2.5 ppm). The terminal methyl group will be a triplet around δ 0.9 ppm. The methylene group adjacent to the carbonyl will be a triplet around δ 2.2 ppm. The other methylene groups will show complex multiplets.

13C NMR Spectroscopy

-

Carbonyl Carbon: The amide carbonyl carbon will have a characteristic signal in the downfield region, around δ 170-175 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the amino group and the carbon attached to the amide group will be shifted to a more downfield and upfield position, respectively, compared to the unsubstituted carbons.

-

Alkyl Chain Carbons: The carbons of the pentyl chain will resonate in the upfield region, typically between δ 10-40 ppm.

IR Spectroscopy

-

N-H Stretching: Two bands are expected for the primary amine N-H stretching in the region of 3300-3500 cm-1. A single band for the secondary amide N-H stretching is also expected in this region.

-

C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1650 cm-1. [2]* N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm-1. The amide N-H bending (Amide II band) is expected around 1550 cm-1. [2]* C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region.

-

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching are expected just above 3000 cm-1.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 192. Fragmentation patterns would likely involve cleavage of the amide bond and the alkyl chain.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine allows for further chemical modifications to explore structure-activity relationships.

Anticancer Activity

Derivatives of N-acyl-phenylenediamines have shown promising anticancer activity. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide has been identified as a novel scaffold active against both sensitive and resistant cancer cell lines. [3]This compound was found to induce cell death through apoptosis and autophagy. [3]The this compound core could serve as a starting point for the synthesis of analogs with potential antiproliferative properties.

Caption: Postulated mechanism of anticancer action for this compound derivatives.

Other Therapeutic Areas

The N-acylhydrazone moiety, which is structurally related to the amide group in this compound, is found in compounds with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. [4]This suggests that derivatives of this compound could be explored for a variety of therapeutic applications.

Safety and Handling

Based on the available data for this compound and its analogs, the following safety precautions should be observed.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5]* Signal Word: Warning. [5]* Pictograms: GHS07 (Harmful/Irritant). [5]

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. [5]* Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile chemical entity with significant potential, particularly in the realm of drug discovery and development. Its straightforward synthesis and the presence of multiple functional groups amenable to further chemical modification make it an attractive starting point for the generation of compound libraries for biological screening. While detailed experimental data on its physicochemical and biological properties are still emerging, the information available for structurally related compounds provides a strong rationale for its further investigation as a scaffold for novel therapeutics. As with any chemical substance, proper safety precautions must be taken during its handling and use.

References

-

PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 3-Aminoacetanilide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propanamide, N-(3-aminophenyl)-. Substance Registry Services. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pentanamide, N-phenyl- (CAS 10264-18-3). Retrieved from [Link]

- Garrigue, J.-L., Ballantyne, M., Kumaravel, T., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 58-71.

-

European Patent Office. (2020). PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF (EP 3212620 B1). Retrieved from [Link]

- Google Patents. (2018). Process for the preparation of apixaban and intermediates thereof (US9932336B2).

- de Oliveira, R. B., et al. (2023). Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes. Molecules, 28(3), 1385.

-

Justia Patents. (2017). Process for the preparation of apixaban. Retrieved from [Link]

- Google Patents. (2016). An improved process for the preparation of apixaban and intermediates thereof (WO2016035007A2).

- Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1866-1871.

-

PubChem. (n.d.). N-(3-aminophenyl)butanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pentanamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). N-(3-Aminophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Pentanamide, N-(3-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pentanamide, N-(3-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Pentanamide (HMDB0256275). Retrieved from [Link]

-

PubMed. (2007). A Facile Synthesis of P- And M-(Amidinomethyl)phenyl Esters Derived From Amino Acid and Tryptic Hydrolysis of These Synthetic Inverse Substrates. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Pentanamide, N-(3-nitrophenyl)-. Retrieved from [Link]

-

ResearchGate. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Request PDF. Retrieved from [Link]

- Google Patents. (2018). Alpha-amino amide derivatives (WO2018216823A1).

- Basrah Journal of Science. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464.

-

PubMed. (2009). Characterization of N-acetyltransferase 1 activity in human keratinocytes and modulation by para-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pentanamide. NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8794.

-

Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. News. Retrieved from [Link]

-

National Institutes of Health. (2011). Prodrugs for Amines. PMC. Retrieved from [Link]

-

National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

-

European Patent Office. (1994). Preparation of N-substituted-N'-phenyl-P-phenylenediamines (EP0617004A1). Retrieved from [Link]

- Google Patents. (2014). Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof (CN103804222A).

- Google Patents. (2012). Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide (CN101337906B).

-

NP-MRD. (2023). Showing NP-Card for Pentanamide (NP0331905). Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of poly (amide-imide)s by polycondensation reaction of [N,N' -(4,4' -carbonyldiphtaloyl)-bis-L-amino diacid]s and 1,5-bis (4-aminophenyl) penta-1,4-dien-3-one. Request PDF. Retrieved from [Link]

-

NIST. (n.d.). Pentanamide. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 1,3-phenylenediamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to N-(3-aminophenyl)pentanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of N-(3-aminophenyl)pentanamide, a molecule of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its synthesis, physicochemical properties, and potential applications based on the chemistry of analogous compounds.

Core Molecular Attributes

This compound is an organic compound featuring a pentanamide group attached to a 3-amino-substituted phenyl ring. This unique combination of a flexible alkyl chain, an amide linkage, and an aromatic amine moiety makes it a versatile building block in medicinal chemistry and materials science.

Key Identifiers and Properties

A definitive CAS number for this compound is not widely reported in major chemical databases. However, some suppliers have listed it under CAS number 861333-02-0, though this should be verified for specific applications[1]. The primary molecular attributes are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | Fluorochem[2] |

| Molecular Weight | 192.26 g/mol | Calculated |

| IUPAC Name | This compound | Fluorochem[2] |

| Canonical SMILES | CCCCC(=O)NC1=CC=CC(=C1)N | Fluorochem[2] |

| InChI Key | AVQZTBGYODQUFL-UHFFFAOYSA-N | Fluorochem[2] |

Synthesis of this compound: A Methodological Approach

A standard and reliable method for the synthesis of this compound involves a two-step process starting from 3-nitroaniline. This process includes an acylation step followed by a reduction of the nitro group. This general strategy is well-documented for the synthesis of similar N-acyl-phenylenediamines[3].

Step 1: Acylation of 3-Nitroaniline

The first step is the acylation of 3-nitroaniline with pentanoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Protocol:

-

Dissolve 3-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an equimolar amount of pentanoyl chloride to the cooled solution.

-

Add a slight excess (1.1 equivalents) of a base like pyridine or triethylamine dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-nitrophenyl)pentanamide.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of N-(3-nitrophenyl)pentanamide to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Protocol:

-

Dissolve the N-(3-nitrophenyl)pentanamide intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

The synthesis workflow is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Potential Applications in Research and Development

While specific applications of this compound are not extensively documented, its structural motifs suggest several areas of potential utility, particularly in drug discovery and materials science.

Intermediate in Pharmaceutical Synthesis

The primary amino group on the phenyl ring is a key functional handle for further chemical modifications. It can be readily diazotized and converted into a variety of other functional groups, or it can be used in coupling reactions to build more complex molecular architectures. The amide functionality can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

The general class of N-acyl-phenylenediamines has been explored for a range of biological activities. For instance, related structures are found in compounds investigated as kinase inhibitors, and the phenylenediamine scaffold is a common feature in many pharmacologically active molecules.

Building Block for Novel Polymers and Dyes

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the pentanamide side chain could be used to modulate the properties of such polymers, for example, by influencing their solubility, thermal stability, or mechanical properties.

Furthermore, the amino group can be a precursor for the synthesis of azo dyes. The specific properties of a dye, such as its color and fastness, could be tuned by the pentanamide substituent.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Based on data for analogous compounds, it may be harmful if swallowed and may cause skin and eye irritation[2][4]. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data on this specific molecule is sparse, its synthesis can be reliably achieved through established chemical transformations. The insights provided in this guide, based on the known chemistry of related compounds, offer a solid foundation for researchers and developers interested in exploring the utility of this versatile molecule.

References

-

PubChem. N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(3-aminophenyl)butanamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. 3-Aminoacetanilide. [Link]

-

Cheméo. Chemical Properties of Pentanamide, N-phenyl- (CAS 10264-18-3). [Link]

-

PrepChem. Synthesis of N-(3-aminophenyl)octadecanamide. [Link]

-

U.S. Environmental Protection Agency. Propanamide, N-(3-aminophenyl)-. [Link]

-

Oakwood Chemical. N-(3-Aminophenyl)acetamide. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubMed Central. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of N-(3-aminophenyl)pentanamide

This guide provides an in-depth exploration of the solubility characteristics of N-(3-aminophenyl)pentanamide, a compound of interest for researchers, scientists, and professionals in drug development. By dissecting its molecular structure and applying fundamental principles of physical chemistry, this document offers a predictive solubility profile, detailed experimental protocols for precise measurement, and a theoretical framework to understand its behavior in various solvent systems.

Executive Summary

This compound is an organic molecule featuring a polar aminophenyl group and a nonpolar pentanamide side chain. This bifunctional nature dictates its solubility, suggesting a nuanced behavior across different solvent classes. While anticipated to have limited solubility in aqueous media, its solubility is expected to be enhanced in polar organic solvents. This guide will provide a thorough analysis of these characteristics, equipping researchers with the knowledge to effectively handle this compound in a laboratory setting.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure of this compound is paramount to predicting its solubility. The molecule can be deconstructed into two key functional regions: the hydrophilic aminophenyl head and the more hydrophobic pentanamide tail.

-

Aminophenyl Group: The presence of a primary amine (-NH2) and an amide linkage (-NHCO-) on the phenyl ring introduces polarity and the capacity for hydrogen bonding. The nitrogen and oxygen atoms in these groups can act as hydrogen bond acceptors, while the hydrogens on the amine and amide can act as hydrogen bond donors.

-

Pentanamide Group: The five-carbon alkyl chain (pentyl group) is nonpolar and contributes to the molecule's hydrophobic character.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C11H16N2O | Fluorochem[1] |

| Molecular Weight | 192.26 g/mol | (Calculated) |

| XLogP3 | 1.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

The XLogP3 value of 1.4 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for nonpolar environments, it is not excessively hydrophobic. The presence of both hydrogen bond donors and acceptors is a strong indicator of its potential to interact with polar solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This process can be understood through two primary energetic considerations: the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecules.

The "Like Dissolves Like" Principle

This principle is a cornerstone of solubility prediction. It posits that substances with similar intermolecular forces are likely to be soluble in one another.[3]

-

Polar Solvents: These solvents, such as water, ethanol, and methanol, have significant dipole moments and can engage in hydrogen bonding.

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dipole moments and primarily interact through weaker van der Waals forces.

Based on its structure, this compound is expected to exhibit greater solubility in polar organic solvents that can interact with its polar functional groups while also accommodating its nonpolar alkyl chain.

The Role of Hydrogen Bonding

The ability of this compound to form hydrogen bonds is a critical determinant of its solubility in protic solvents like water and alcohols.[4] The amine and amide groups can both donate and accept hydrogen bonds, facilitating strong interactions with polar solvent molecules. The strength of these interactions can help to overcome the energy required to break the crystal lattice of the solid.

Crystal Lattice Energy

The stability of the solid-state crystal lattice, quantified by the lattice energy, must be overcome for dissolution to occur.[5] A high lattice energy implies strong intermolecular forces within the crystal, which can lead to lower solubility. The specific crystalline form (polymorph) of this compound will influence its lattice energy and, consequently, its solubility.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The polar amine and amide groups can hydrogen bond with water, but the nonpolar pentyl chain will limit solubility. Solubility is expected to be higher in alcohols due to their ability to interact with both the polar and nonpolar regions of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderate to High | These solvents can accept hydrogen bonds and have significant dipole moments, allowing for favorable interactions with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low | The dominant polar nature of the aminophenyl and amide groups will result in poor interactions with nonpolar solvents. |

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental methods should be employed. The two most common approaches in drug discovery and development are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method used in early-stage drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[10][11]

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well microplate, add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 20 mM DMSO stock solution to the wells, resulting in a final concentration of 400 µM and a final DMSO concentration of 2%.

-

Incubation: Seal the plate and incubate at 25°C for 2 hours with constant shaking.

-

Filtration: Filter the contents of each well through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, against a standard curve.

-

Calculation: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Thermodynamic Solubility Measurement

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is considered the "true" solubility of a compound.[12][13]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Calculation: The concentration of the saturated solution is the thermodynamic solubility.

Conclusion

The solubility of this compound is a complex interplay of its polar and nonpolar functionalities. While a definitive quantitative solubility profile requires experimental determination, a robust qualitative and predictive understanding can be achieved through the analysis of its molecular structure and the application of fundamental chemical principles. This guide provides the theoretical foundation and practical methodologies for researchers to confidently assess and utilize this compound in their scientific endeavors. The provided experimental protocols offer a clear pathway to generating reliable and reproducible solubility data, which is crucial for advancing research and development.

References

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

ChemBK. N-Phenylacetamide. [Link]

-

Solubility of Things. Aniline. [Link]

-

Solubility of Things. Pentanamide. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. Aniline (benzenamine). [Link]

-

ChemBK. PENTANAMIDE. [Link]

-

Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]

-

Purdue University. Lattice Energy. [Link]

-

Allen Overseas. Lattice energy: Definition, Importance and Factors affecting. [Link]

-

Khan Academy. Solubility and intermolecular forces. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

PubChem. N-(3-aminophenyl)butanamide. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. N-(3-aminophenyl)butanamide | C10H14N2O | CID 721132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. CAS 626-97-1: Pentanamide | CymitQuimica [cymitquimica.com]

- 10. Pentanamide | 626-97-1 [chemicalbook.com]

- 11. 2-Phenylacetamide CAS#: 103-81-1 [m.chemicalbook.com]

- 12. Cas 103-81-1,2-Phenylacetamide | lookchem [lookchem.com]

- 13. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of N-(3-aminophenyl)pentanamide as an Enzyme Inhibitor: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Uncharted Territory of a Novel Scaffold

In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The N-(3-aminophenyl)alkanamide framework has emerged as a recurring motif in compounds exhibiting a spectrum of biological activities, from anticancer to antimicrobial effects.[1][2] While much of the existing research has focused on derivatives with shorter acyl chains or more complex substitutions, the specific mechanistic underpinnings of N-(3-aminophenyl)pentanamide as an enzyme inhibitor remain largely uncharted in publicly accessible literature.

This technical guide, therefore, adopts a dual-pronged approach. Initially, we will synthesize the existing knowledge on structurally related N-acyl-3-aminoaniline analogs to construct a plausible, data-driven hypothesis for the mechanism of action of this compound. Subsequently, and more critically, we will delineate a comprehensive, field-proven experimental roadmap for the rigorous elucidation and validation of its inhibitory mechanism. This document is crafted for the discerning researcher, scientist, and drug development professional, providing not just a theoretical framework but a practical guide to navigate the complexities of enzyme inhibitor characterization.

I. The N-(3-aminophenyl)alkanamide Scaffold: A Synthesis of Existing Knowledge and a Launchpad for Inquiry

The this compound molecule, with its characteristic aminophenyl head group and a five-carbon aliphatic tail, presents an intriguing subject for mechanistic investigation. While direct studies are scarce, a survey of the literature on analogous structures provides valuable insights into potential biological targets and structure-activity relationships (SAR).

Synthesis of N-(3-aminophenyl)alkanamides: A Foundational Protocol

The synthesis of this compound and its analogs is typically achieved through a straightforward acylation of 1,3-diaminobenzene. A generalizable and robust protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 1,3-diaminobenzene (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Add pentanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermicity of the reaction and minimize di-acylation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[3]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Insights from Analogs: Piecing Together a Mechanistic Puzzle

While data on this compound is limited, studies on related compounds offer clues to its potential biological role. For instance, various N-(aminophenyl)acetamide derivatives have been investigated for their cytotoxic effects against cancer cell lines.[1] These studies suggest that the aminophenyl moiety is a versatile scaffold for developing agents that interfere with cell proliferation. Furthermore, the broader class of amide derivatives has been implicated in the inhibition of a wide array of enzymes, including kinases, urease, and α-amylase.[4][5]

The structure of this compound, featuring a flexible alkyl chain and an aromatic amine, suggests the potential for interactions with both hydrophobic pockets and polar residues within an enzyme's active or allosteric site. The free amino group, in particular, can act as a hydrogen bond donor or acceptor, or as a point for further derivatization to enhance potency and selectivity.

II. A Proposed Mechanistic Hypothesis and a Roadmap for its Validation

Based on the general biological activities of related amide-containing molecules, we can hypothesize that This compound may act as a competitive inhibitor of a kinase or a hydrolase. The pentanoyl chain could occupy a hydrophobic pocket, while the aminophenyl group could form key hydrogen bonds or pi-stacking interactions within the enzyme's active site.

The following sections detail a rigorous, multi-faceted experimental strategy to test this hypothesis and fully characterize the compound's mechanism of action.

Target Identification: A Broad-Based Screening Approach

The initial and most critical step is to identify the specific enzyme(s) that this compound inhibits. A broad enzymatic screening panel is the most efficient method to achieve this.

Experimental Workflow: High-Throughput Enzyme Inhibition Screening

Caption: Workflow for initial enzyme target identification.

Protocol: Single-Point Enzyme Inhibition Assay

-

Assay Plate Preparation: In a 384-well microplate, dispense the specific enzyme, its substrate, and any necessary co-factors in an appropriate assay buffer.

-

Compound Addition: Add this compound to a final concentration of 10 µM. Include both positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a pre-determined period.

-

Signal Detection: Measure the enzymatic activity using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

-

Data Analysis: Calculate the percentage of inhibition for each enzyme relative to the DMSO control.

Mechanistic Characterization: Delving into the Kinetics of Inhibition

Once one or more "hit" enzymes have been identified, the next step is to determine the mode of inhibition and the potency of this compound.

Experimental Workflow: Elucidating the Mode of Inhibition

Caption: Workflow for kinetic characterization of enzyme inhibition.

Protocol: IC₅₀ Determination

-

Serial Dilution: Prepare a series of dilutions of this compound (e.g., from 100 µM to 1 nM).

-

Enzyme Assay: Perform the enzyme assay as described previously, but with the range of inhibitor concentrations.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Kinetic Studies for Mode of Inhibition

-

Experimental Setup: Set up a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

-

Data Collection: Measure the initial reaction velocity (V₀) for each condition.

-

Data Visualization and Analysis: Plot the data using a Lineweaver-Burk (1/V₀ vs. 1/[S]) or Michaelis-Menten (V₀ vs. [S]) plot. The pattern of the lines at different inhibitor concentrations will reveal the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.

-

Ki Calculation: The inhibition constant (Ki) can be calculated from the IC₅₀ value and the Michaelis constant (Km) of the substrate, or directly from the kinetic data plots.

Data Presentation: Summary of Kinetic Parameters

| Parameter | Value | Interpretation |

| IC₅₀ | [Insert Value] µM | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Mode of Inhibition | [e.g., Competitive] | Describes how the inhibitor interacts with the enzyme and substrate. |

| Ki | [Insert Value] µM | The dissociation constant of the enzyme-inhibitor complex; a measure of inhibitor potency. |

Biophysical Validation: Confirming Direct Binding

Kinetic data strongly suggests a mechanism, but biophysical assays are essential to confirm direct binding of the inhibitor to the target enzyme and to determine the thermodynamics of this interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Prepare solutions of the target enzyme and this compound in the same buffer.

-

ITC Experiment: Fill the sample cell with the enzyme solution and the injection syringe with the inhibitor solution. A series of small injections of the inhibitor into the enzyme solution are made, and the heat released or absorbed during binding is measured.

-

Data Analysis: The resulting thermogram is integrated to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the target enzyme onto the surface of an SPR sensor chip.

-

Binding Measurement: Flow different concentrations of this compound over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Structural Elucidation: Visualizing the Inhibitor-Enzyme Complex

The ultimate validation of a proposed mechanism of action comes from visualizing the inhibitor bound to its target enzyme at an atomic level.

Experimental Workflow: Structural Biology

Caption: Workflow for X-ray crystallography.

Protocol: X-ray Co-crystallography

-

Crystallization: Screen for conditions that yield high-quality crystals of the target enzyme in the presence of this compound.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data to solve the three-dimensional structure of the enzyme-inhibitor complex.

-

Analysis: Analyze the electron density maps to determine the precise binding mode of this compound, identifying key hydrogen bonds, hydrophobic interactions, and other molecular contacts.

III. Conclusion and Future Perspectives

While this compound remains a molecule with an unwritten chapter in the book of enzyme inhibition, this guide provides a robust and scientifically rigorous framework to author that chapter. By leveraging insights from analogous compounds and employing a systematic, multi-disciplinary experimental approach, the mechanism of action of this and other novel inhibitors can be thoroughly elucidated. The journey from a promising chemical scaffold to a well-characterized molecular probe or therapeutic lead is paved with meticulous experimentation and a commitment to scientific integrity. The methodologies outlined herein represent the gold standard in modern drug discovery and will undoubtedly be instrumental in unlocking the full potential of the N-(3-aminophenyl)alkanamide class of compounds.

References

- BenchChem. (2025). Structure-Activity Relationship of N'-(3-aminophenyl)

- Fluorochem. This compound.

- PubChem. N-(3-aminophenyl)-5-(2-oxo-1-pyridinyl)pentanamide.

- PubChem. N-(3-aminophenyl)-2-(4-oxo-1-pyridinyl)pentanamide.

- PubChem. N-(3-aminophenyl)butanamide.

- Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides.

- Synthesis of some Amide deriv

- M1 aminopeptidases as drug targets: broad applic

- Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.

- PubChem. N-(3-Aminophenyl)propanamide.

- Santa Cruz Biotechnology. N-(3-aminophenyl)sulfamide.

- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG

- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)

- Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition St

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.

- The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment - PubMed Central.

- Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of amantadine clubbed N-aryl amino thiazoles as potent urease, α-amylase & α-glucosidase inhibitors, kinetic and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of N-(3-aminophenyl)pentanamide

This guide provides a comprehensive exploration of the potential biological targets of the novel small molecule, N-(3-aminophenyl)pentanamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of related chemical scaffolds to build a predictive framework for target identification and validation. We will delve into the mechanistic rationale for likely target classes, provide detailed experimental protocols for target validation, and present a logical workflow for characterizing the bioactivity of this compound.

Executive Summary: Unveiling the Therapeutic Potential of a Novel Scaffold

This compound is a small molecule with structural motifs that suggest a compelling potential for biological activity. While direct studies on this specific compound are not yet prevalent in the public domain, a thorough analysis of its chemical architecture, particularly the N-acyl-m-phenylenediamine core, allows for robust hypothesis generation regarding its molecular targets. This guide posits that Histone Deacetylases (HDACs) represent a primary and highly probable target class, based on extensive literature on structurally analogous compounds. We will explore this hypothesis in depth and outline a multi-pronged strategy for its experimental validation, providing a roadmap for future research and development.

The Prime Hypothesis: Histone Deacetylases (HDACs) as a Primary Target

The structural resemblance of this compound to known classes of HDAC inhibitors forms the cornerstone of our primary hypothesis. The aminophenyl moiety, in particular, is a well-established zinc-binding group (ZBG) in several potent HDAC inhibitors.[1][2][3]

Mechanistic Rationale: The Role of the Aminophenyl Group

Class I and II HDACs are zinc-dependent enzymes that play a crucial role in chromatin remodeling and gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] The catalytic mechanism of these enzymes involves a zinc ion in the active site, which activates a water molecule for the deacetylation reaction.

Many HDAC inhibitors function by chelating this catalytic zinc ion, thereby blocking the enzyme's activity. The aminophenyl group, particularly the ortho- and meta-amino anilides, has been shown to effectively coordinate with the zinc ion at the base of the catalytic tunnel of class I HDACs.[2] The pentanamide portion of this compound likely acts as a "cap" group that interacts with residues at the rim of the active site, contributing to binding affinity and potentially isoform selectivity.

In Silico Target Prediction: A First Glimpse into Potential Interactions

Before embarking on extensive wet lab experiments, in silico methods provide a cost-effective and rapid approach to generate and refine hypotheses about the biological targets of this compound.

Molecular Docking and 3D-QSAR

Computational docking studies can be employed to model the binding of this compound to the active sites of various HDAC isoforms.[4] These studies can predict the binding affinity and identify key molecular interactions. Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, built upon existing libraries of aminophenyl-based HDAC inhibitors, can provide insights into the structural features of this compound that are critical for its inhibitory activity.[4][5]

Ligand-Based Target Prediction

Ligand-based in silico approaches leverage the principle that structurally similar molecules often exhibit similar biological activities.[6] By comparing the 2D fingerprint or 3D shape of this compound to large databases of compounds with known biological targets, we can identify other potential protein targets beyond HDACs.[7]

Experimental Target Identification and Validation: A Step-by-Step Workflow

The definitive identification and validation of a small molecule's biological target(s) require a systematic and multi-faceted experimental approach.[8][9] The following workflow is designed to rigorously test the hypothesis that this compound targets HDACs and to identify any potential off-target interactions.

Caption: A streamlined workflow for the identification and validation of this compound's biological targets.

Phase 1: Initial Target Engagement

The initial phase focuses on confirming direct binding and inhibitory activity against the hypothesized target class, HDACs.

4.1.1 Protocol: In Vitro HDAC Inhibition Assay

This biochemical assay will quantify the ability of this compound to inhibit the activity of recombinant HDAC enzymes.

Methodology:

-

Prepare Reagents:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC assay buffer.

-

Trichostatin A (TSA) as a positive control inhibitor.

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add HDAC assay buffer, the fluorogenic substrate, and the recombinant HDAC enzyme.

-

Add varying concentrations of this compound or TSA.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent AMC.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

4.1.2 Protocol: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), provides evidence of direct binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.

Methodology:

-

Prepare Reagents:

-

Purified recombinant HDAC protein.

-

SYPRO Orange dye.

-

HEPES buffer.

-

This compound.

-

-

Assay Procedure:

-

In a 96-well PCR plate, mix the HDAC protein, SYPRO Orange dye, and HEPES buffer.

-

Add this compound at various concentrations.

-

Seal the plate and place it in a real-time PCR instrument.

-

Ramp the temperature from 25°C to 95°C, acquiring fluorescence data at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate melting curves.

-

The Tm is the temperature at which the fluorescence is maximal.

-

A positive shift in Tm in the presence of this compound indicates direct binding.

-

Phase 2: Cellular Target Validation

This phase aims to confirm target engagement within a cellular context and observe the downstream functional consequences.

4.2.1 Protocol: Western Blot Analysis of Histone Acetylation

If this compound inhibits HDACs in cells, it should lead to an increase in the acetylation of histone proteins.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., A549 lung carcinoma) to ~80% confluency.[1]

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Protein Extraction:

-

Lyse the cells and extract total protein.

-

Quantify the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the acetylated histone levels to the loading control. An increase in acetylation with increasing compound concentration confirms cellular HDAC inhibition.

-

Phase 3: Unbiased Target Identification and Off-Target Profiling

While the evidence for HDAC inhibition may be strong, a comprehensive understanding requires an unbiased approach to identify all potential binding partners.

4.3.1 Protocol: Affinity Chromatography coupled with Mass Spectrometry

This powerful technique can identify proteins from a cell lysate that bind to an immobilized version of the small molecule.[10]

Methodology:

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

-

Immobilization:

-

Immobilize the biotinylated probe onto streptavidin-coated beads.

-

-

Affinity Pull-down:

-

Incubate the beads with a total cell lysate.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands and subject them to in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Broader Biological Activity Profile

While HDACs are the primary hypothesized targets, the chemical structure of this compound suggests other potential biological activities that warrant investigation. Amide-containing compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[11][12][13] The aminophenyl group is also a feature in some kinase inhibitors and other classes of therapeutic agents.[14] Therefore, broader screening against panels of kinases and other enzyme families is a prudent step in comprehensively characterizing the bioactivity of this compound.

Conclusion and Future Directions

This technical guide has established a robust, evidence-based framework for elucidating the biological targets of this compound. The strong structural analogy to known HDAC inhibitors positions this enzyme class as the primary target for investigation. The detailed experimental protocols provided herein offer a clear path forward for researchers to validate this hypothesis and to uncover the full spectrum of this compound's biological activity. Future research should focus on executing this workflow, with a particular emphasis on determining the isoform selectivity of HDAC inhibition and exploring the therapeutic potential of this novel scaffold in relevant disease models.

References

- University College London. Target Identification and Validation (Small Molecules).

- Calo, F., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed.

- Saha, S., et al. (2022). Medicinal chemistry advances in targeting class I histone deacetylases. PMC.

- Moradei, O. M., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. PubMed.

- Sivaprakasam, P., & Muthusamy, K. (2014). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. ResearchGate.

- Wang, Y., et al. (2018). Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. PMC.

- Jones, L. H., et al. (2014). Target validation using in-cell small molecule clickable imaging probes. RSC Publishing.

- BenchChem. (2025). Comparative Analysis of the Biological Activity of N'-(3-aminophenyl)ethanimidamide Analogs.

- Lee, J., & Bogyo, M. (2010). Identification and validation of protein targets of bioactive small molecules. ResearchGate.

- Broad Institute. Small Molecule Hit Identification and Validation.

- Al-Mugren, K. S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC.

- Gorgani, N. N., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.

- Schenone, S., et al. (2006). Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed.

- BenchChem. (2025). The Landscape of Computational Docking for N-(3-aminophenyl)sulfamide Analogs: A Comparative Guide.

- Dwivedi, J., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. ResearchGate.

- Mickevicius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.

- Malabarba, A., et al. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. PubMed.

- Gentile, F., et al. (2022). Recent Advances in In Silico Target Fishing. MDPI.

- Ostopovici-Halip, L., et al. (2021). Computational/in silico methods in drug target and lead prediction. PMC.

- Zhang, H., et al. (2015). Molecular docking, 3D-QSAR studies, and in silico ADME prediction of p-aminosalicylic acid derivatives as neuraminidase inhibitors. PubMed.

Sources

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular docking, 3D-QSAR studies, and in silico ADME prediction of p-aminosalicylic acid derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

A Technical Guide to the Structure-Activity Relationship of Aminophenyl Amide Scaffolds as Histone Deacetylase Inhibitors

This guide provides an in-depth exploration of the structure-activity relationships (SAR) for N-(aminophenyl)amide derivatives, a prominent class of compounds investigated primarily as histone deacetylase (HDAC) inhibitors. While we will use N-(3-aminophenyl)pentanamide as a foundational structure for discussion, this document synthesizes broader findings from its more extensively studied analogs, particularly N-(2-aminophenyl)benzamides, to provide a comprehensive SAR landscape for researchers and drug development professionals.

Introduction: Histone Deacetylases as a Key Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure that represses transcription.[1] In various cancers, HDACs are often overexpressed, resulting in the silencing of tumor suppressor genes.[2] Therefore, inhibiting HDACs can restore normal gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells, making them a validated target for anticancer drug development.[2][3]

Most HDAC inhibitors (HDACi) are designed around a common pharmacophore model, which consists of three key components:

-

A Zinc-Binding Group (ZBG) that chelates the essential Zn²⁺ ion in the catalytic active site.

-

A Linker region that fits into the enzyme's channel.

-

A Capping Group that interacts with the protein surface at the rim of the active site.

The N-(aminophenyl)amide scaffold represents a significant class of non-hydroxamate HDAC inhibitors, offering potential for improved pharmacokinetic profiles and isoform selectivity.[2][3]

Caption: General pharmacophore model for a typical HDAC inhibitor interacting with the enzyme active site.

Deconstructing the this compound Scaffold

The molecule this compound contains all the requisite features of a potential HDAC inhibitor. However, SAR studies on its close analogs reveal that subtle changes, particularly in the geometry of the zinc-binding group, are critical for potent activity.

-

Zinc-Binding Group: The 3-aminophenyl (or m-aminophenyl) moiety. The primary amine is positioned to coordinate with the zinc ion.

-

Linker: The pentanamide group provides the structural backbone.

-

Capping Group: The n-butyl chain extending from the amide carbonyl serves as a simple hydrophobic cap.

While this structure is a valid starting point, extensive research has shown that the N-(2-aminophenyl) benzamide scaffold, where the amino group is ortho to the amide linker, is significantly more effective for HDAC inhibition.[4][5] This is because the ortho-geometry provides an optimal bite angle for bidentate chelation of the zinc ion, a key interaction for potent inhibition. For the remainder of this guide, we will focus on the SAR derived from these more potent ortho-analogs, as these principles are directly applicable to the optimization of any aminophenyl amide scaffold.

Core Structure-Activity Relationships of Aminophenyl Amide Analogs

Decades of research have yielded clear guidelines for optimizing this class of inhibitors. The following sections synthesize key findings from quantitative structure-activity relationship (QSAR) studies and medicinal chemistry campaigns.[6]

The Zinc-Binding Group (ZBG): Ortho-Aminophenyl Moiety is Key

The N-(2-aminophenyl)amide unit is a cornerstone of this inhibitor class. Its primary amine and the adjacent amide nitrogen are believed to coordinate the zinc ion in the HDAC active site.

-

Positional Isomerism: As discussed, the ortho-amino configuration is critical for high-potency inhibition compared to meta or para isomers.

-

Substitutions: Substitutions on this aminophenyl ring are generally detrimental to activity, as they can disrupt the crucial zinc-binding geometry.

The Capping Group: Driving Potency and Selectivity

The capping group is the most heavily modified region to enhance potency, modulate isoform selectivity, and improve physicochemical properties. QSAR models consistently show that hydrophobic character is a primary driver of HDAC inhibitory activity.[2][6]

-

Hydrophobicity and Steric Bulk: The inclusion of hydrophobic and bulky substituents on the capping group generally enhances HDAC inhibition.[2][6] This is likely due to favorable interactions with the hydrophobic surface region of the enzyme.

-

Aromatic and Heterocyclic Systems: Aromatic rings are common capping groups. More complex heterocyclic systems have been used to fine-tune interactions and achieve isoform selectivity. For example, replacing a pyrimidine ring with a chiral 2-aminooxazoline unit resulted in highly potent and selective inhibitors of HDAC3.[4][5]

-

Electronic Effects: Hydrogen bond donating groups on the cap can positively contribute to activity, whereas electron-withdrawing groups may have a negative influence.[6]

Quantitative SAR Data: Representative N-(2-aminophenyl)benzamide Analogs

The following table summarizes the inhibitory activity of representative analogs against Class I HDACs, illustrating the impact of capping group modifications. Note the significant increase in potency and selectivity for HDAC3 with the introduction of the oxazoline cap.

| Compound ID | Capping Group Modification | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference |

| Lead Cpd | Simple Phenyl | >1000 | >1000 | 230 | [4] |

| 15k | (4S,5R)-4,5-Diphenyl-4,5-dihydro-1H-oxazol-2-amine | 80 | 110 | 6 | [4][5] |

| Mocetinostat | Pyrimidine-based | 170 | 240 | 110 | [4] |

Data is representative and compiled to illustrate SAR trends.

Experimental Design and Protocols

A robust SAR study relies on efficient synthesis of analogs and reliable biological evaluation.

General Synthetic Protocol: Amide Coupling

The synthesis of N-(aminophenyl)amide analogs is typically achieved via a straightforward amide coupling reaction between a protected aminophenyl diamine and a carboxylic acid (or its activated form, like an acyl chloride).

Step-by-Step Methodology:

-

Starting Materials: Obtain the desired (substituted) carboxylic acid and ortho-phenylenediamine.

-

Amine Protection (If Necessary): If the carboxylic acid is coupled with ortho-phenylenediamine directly, di-acylation can be a competing side reaction. It is often preferable to use a mono-protected diamine like 2-amino-N-Boc-aniline.

-

Amide Coupling:

-

Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the 2-aminophenyl derivative (1.0 eq) to the solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection (If Necessary): If a Boc-protecting group was used, dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20% TFA in DCM. Stir for 1-2 hours until deprotection is complete. Evaporate the solvent to yield the final compound, often as an HCl salt.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Workflow

A tiered approach is used to evaluate newly synthesized compounds, starting with biochemical assays and progressing to cellular models.

Caption: A standard workflow for the synthesis and biological evaluation of novel HDAC inhibitor analogs.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This is a common primary screen to determine the IC₅₀ value of a compound against specific HDAC isoforms.

-

Reagents: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate, developer solution, assay buffer, and test compounds.

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

-

Assay Plate Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Reaction: Incubate the plate for a set time (e.g., 30 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the deacetylation reaction. Incubate for another period (e.g., 60 minutes) at 37°C.

-

Signal Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. Incubate for 15-20 minutes at room temperature.

-

Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).

-

IC₅₀ Calculation: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]

Data Interpretation and Iterative Lead Optimization

The goal of an SAR study is to build a predictive model for designing better compounds. By analyzing the data from the tables and assays, researchers can identify key structural motifs that confer potency and selectivity. This knowledge informs the design of the next generation of analogs in an iterative cycle.

Caption: The iterative cycle of lead optimization in drug discovery, driven by SAR analysis.

For the N-(aminophenyl)amide class, analysis would focus on questions like:

-

Which heterocyclic capping groups provide the best HDAC3 selectivity?

-

How does altering the linker length or rigidity affect potency?

-

Can we introduce substituents to the capping group to improve solubility without sacrificing activity?[4]

Conclusion

The N-(aminophenyl)amide scaffold is a versatile and potent platform for the development of HDAC inhibitors. The structure-activity relationship is well-defined, with several key takeaways for researchers:

-

An N-(2-aminophenyl)amide core is essential for potent zinc-binding and high-affinity inhibition.

-

The capping group is the primary modulator of potency and selectivity; hydrophobic and sterically appropriate heterocyclic groups are highly favorable.

-

A systematic workflow of synthesis and tiered biological evaluation is critical for efficient lead optimization.

Future research in this area will likely focus on developing inhibitors with greater isoform selectivity, particularly for Class II HDACs, and on optimizing drug-like properties to produce clinical candidates with superior efficacy and safety profiles.

References

- Mahipal, B., et al. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4).

-

Karthikeyan, C., et al. (2010). 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. Medicinal Chemistry, 6(4), 200-206. Available at: [Link]

- BenchChem. (2025). Structure-Activity Relationship of N'-(3-aminophenyl)

-

MDPI. (2022). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 27(21), 7545. Available at: [Link]

-

Spencer, J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(17), 7127-7132. Available at: [Link]

- TSI Journals. (2016).

-

ResearchGate. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit. Request PDF. Available at: [Link]

- ResearchGate. (2012). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of Pharma and Bio Sciences.

-